1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane

Description

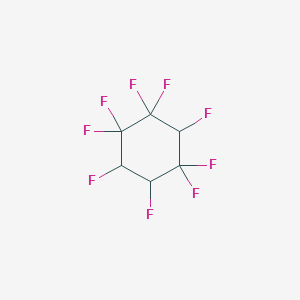

1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane (CAS: 62422-03-1) is a fluorinated cyclohexane derivative with nine fluorine atoms substituted at positions 1, 1, 2, 2, 3, 4, 4, 5, and 6 on the cyclohexane ring. Its molecular formula is C₆H₃F₉, with a molecular weight of 252.08 g/mol .

The stereochemistry of this compound is notable; another stereoisomer (CAS: 22150-51-2) exists, emphasizing the structural complexity of fluorinated cyclohexanes . The InChI key HSXGEEMQVFBDOK-UHFFFAOYSA-N confirms its unique configuration .

Properties

CAS No. |

22150-51-2 |

|---|---|

Molecular Formula |

C6H3F9 |

Molecular Weight |

246.07 g/mol |

IUPAC Name |

1,1,2,2,3,4,4,5,6-nonafluorocyclohexane |

InChI |

InChI=1S/C6H3F9/c7-1-2(8)5(12,13)6(14,15)3(9)4(1,10)11/h1-3H |

InChI Key |

DVAJXVTXOULZLP-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)F)(F)F)(F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the direct fluorination of cyclohexane using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. The reaction is usually carried out in a fluorine-resistant reactor at low temperatures to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of specialized fluorination agents, such as cobalt trifluoride (CoF3) or silver fluoride (AgF2), which can selectively introduce fluorine atoms into the cyclohexane ring. These methods offer better control over the fluorination process and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Reduction Reactions: The compound can be reduced to form partially fluorinated cyclohexane derivatives. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of fluorinated cyclohexanones or cyclohexanols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield fluorinated alcohols or amines, while reduction reactions can produce partially fluorinated cyclohexanes.

Scientific Research Applications

1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of other fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: Fluorinated compounds are often used in biological research to study enzyme mechanisms and protein-ligand interactions. This compound can serve as a probe in such studies.

Medicine: The compound’s stability and inertness make it a potential candidate for drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: this compound is used in the production of specialty polymers and coatings due to its hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,4,4,5,6-Nonafluorocyclohexane is primarily related to its fluorine atoms. Fluorine’s high electronegativity and small atomic size allow it to form strong bonds with carbon, resulting in a stable and inert compound. The compound’s hydrophobic nature also plays a role in its interactions with biological molecules and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated cyclohexanes vary in fluorine substitution patterns, substituent groups, and physicochemical properties. Below is a detailed comparison:

Structural and Molecular Comparisons

Physicochemical Properties

Boiling Points :

- The target compound lacks explicit boiling point data, but its simpler structure suggests lower boiling points compared to derivatives with bulky substituents. For example, 144898-38-4 (with pentafluoroethyl and bis(trifluoromethyl) groups) has a boiling point of 144–146°C , likely due to increased molecular weight and intermolecular forces.

- Highly fluorinated compounds like C₉F₁₈ (456.06 g/mol) exhibit even higher thermal stability, though exact boiling points are unreported .

- Chemical Stability: The tris(trifluoromethyl) derivative (374-76-5) demonstrates exceptional resistance to oxidation and degradation, attributed to strong C–F bonds and steric shielding by trifluoromethyl groups . In contrast, the simpler nonafluorocyclohexane (62422-03-1) may exhibit moderate stability, as fewer substituents reduce steric protection .

Toxicity and Environmental Impact

- The presence of pentafluoroethyl or trifluoromethyl groups in analogs (e.g., 144898-38-4 ) may exacerbate toxicity risks due to increased lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.